Isoquinolin-1-ylmethanamine hydrochloride
Overview
Description
Isoquinolin-1-ylmethanamine hydrochloride is a chemical compound with the molecular formula C10H12Cl2N2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their presence in various natural alkaloids and their significant roles in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinolin-1-ylmethanamine hydrochloride can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the Skraup synthesis, which is a general method for synthesizing quinoline and isoquinoline compounds. This method involves the reaction of aniline with glycerol in an acidic medium (sulfuric acid) and an oxidizing agent .
Chemical Reactions Analysis
Types of Reactions: Isoquinolin-1-ylmethanamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electron density at different positions of the isoquinoline ring .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, copper catalysts, and ammonium acetate. Reaction conditions often involve microwave irradiation and acidic media .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed coupling and cyclization reactions yield various substituted isoquinolines .
Scientific Research Applications
Isoquinolin-1-ylmethanamine hydrochloride has several scientific research applications. It is used in medicinal chemistry for the development of pharmaceutical agents, particularly as inhibitors of serine proteases such as thrombin, factor Xa, and factor VIIa . Additionally, isoquinoline derivatives are known for their anticancer, antioxidant, anti-inflammatory, and antimicrobial activities .
Mechanism of Action
The mechanism of action of isoquinolin-1-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as serine proteases. By binding to the active sites of these enzymes, the compound inhibits their activity, leading to various biological effects, including anticoagulant and anti-inflammatory activities .
Comparison with Similar Compounds
Properties
IUPAC Name |
isoquinolin-1-ylmethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-6H,7,11H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDWEZVBPUQBNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656398 | |
Record name | 1-(Isoquinolin-1-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177303-46-6 | |
Record name | 1-(Isoquinolin-1-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90656398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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